An In-depth Technical Guide to 1-Benzyl-5-methoxyindoline-2,3-dione (1-Benzyl-5-methoxyisatin)
An In-depth Technical Guide to 1-Benzyl-5-methoxyindoline-2,3-dione (1-Benzyl-5-methoxyisatin)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Isatin Scaffold in Medicinal Chemistry
Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold that has garnered significant attention in the field of medicinal chemistry due to its diverse range of biological activities.[1] The inherent reactivity of the C3-carbonyl group and the ability to readily functionalize the N1, C5, and C7 positions make isatin a versatile template for the design of novel therapeutic agents.[2] N-substituted isatin derivatives, in particular, have demonstrated a broad spectrum of pharmacological effects, including antiviral, antimicrobial, and potent anticancer properties.[3][4]
The introduction of a benzyl group at the N1 position has been shown to enhance the cytotoxic activity of isatin derivatives against various cancer cell lines.[2][5] Furthermore, substitution at the C5 position of the isatin ring with electron-donating groups, such as a methoxy group, can modulate the electronic properties and biological activity of the molecule. This guide focuses on the specific analogue, 1-Benzyl-5-methoxyindoline-2,3-dione, providing a detailed exploration of its chemical nature and its potential in the landscape of modern drug discovery.
Molecular Structure and Identification
Chemical Structure and Nomenclature
The core structure of the topic molecule is the indoline-2,3-dione system, commonly known as isatin. The molecule is further characterized by a benzyl group attached to the nitrogen at position 1 and a methoxy group at position 5.
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Systematic IUPAC Name: 1-Benzyl-5-methoxy-1H-indole-2,3-dione
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Common Name: 1-Benzyl-5-methoxyisatin
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Molecular Formula: C₁₆H₁₃NO₃
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Molecular Weight: 267.28 g/mol
CAS Number and Physicochemical Properties
While the parent compound, 5-methoxyisatin, is well-documented with CAS Number 39755-95-8 , a specific CAS registry number for 1-Benzyl-5-methoxyisatin is not prominently listed in major chemical databases as of early 2026.[6] This suggests that it may be a novel or less-commercially available research chemical. The physicochemical properties can be predicted based on its constituent parts and data from analogous compounds.
| Property | Predicted Value / Description | Source/Basis |
| Melting Point (°C) | 115-117 | Based on a reported synthesis of 1-benzyl-5-methoxyindoline-2,3-dione. |
| Appearance | Dark violet crystals | Based on a reported synthesis. |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and chlorinated solvents. Limited solubility in water. | General solubility of N-substituted isatins. |
| XLogP3-AA | ~3.5 | Predicted based on the structure. |
Synthesis of 1-Benzyl-5-methoxyindoline-2,3-dione
The synthesis of 1-Benzyl-5-methoxyindoline-2,3-dione can be approached through a two-step process, beginning with the synthesis of the 5-methoxyisatin precursor, followed by N-benzylation.
Synthesis of 5-Methoxyisatin (Precursor)
The Sandmeyer isonitrosoacetanilide isatin synthesis is a classical and reliable method for preparing substituted isatins.[7]
Protocol: Synthesis of 5-Methoxyisatin [7]
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Step 1: Preparation of p-methoxyisonitrosoacetanilide
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In a suitable reaction vessel, dissolve p-anisidine, chloral hydrate, and hydroxylamine hydrochloride in water.
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Heat the reaction mixture to approximately 90°C with stirring for 3-4 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture and collect the precipitated product by filtration. Wash with cold water and dry to yield p-methoxyisonitrosoacetanilide. A yield of approximately 95% can be expected.
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Step 2: Cyclization to 5-Methoxyisatin
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Carefully add the p-methoxyisonitrosoacetanilide portion-wise to pre-heated (70-80°C) concentrated sulfuric acid.
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After the addition is complete, continue heating at around 80°C for approximately 15-20 minutes.
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Cool the reaction mixture and pour it onto crushed ice with vigorous stirring.
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Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral (pH 7), and dry.
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The crude 5-methoxyisatin can be recrystallized from a suitable solvent like ethanol/water to afford the pure product. An expected yield is around 88%.
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N-Benzylation of 5-Methoxyisatin
The N-benzylation of isatins is a standard procedure typically achieved by reacting the isatin with a benzyl halide in the presence of a base.[3]
Protocol: Synthesis of 1-Benzyl-5-methoxyisatin [3]
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To a flask containing a solution of 5-methoxyisatin (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, ~1.2-1.5 equivalents).
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Stir the mixture at room temperature for approximately 30-45 minutes to facilitate the formation of the isatin anion.
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Add benzyl bromide or benzyl chloride (1.1-1.2 equivalents) dropwise to the reaction mixture.
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Heat the reaction mixture to around 80°C and continue stirring for 10-12 hours, monitoring the reaction by TLC.
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After completion, cool the mixture and dilute with water.
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Extract the product with an organic solvent such as ethyl acetate.
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Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure, and purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient). A reported synthesis using a similar procedure yielded dark violet crystals.
Spectroscopic Characterization (Predicted)
While specific experimental spectra for 1-Benzyl-5-methoxyisatin are not widely published, the expected spectral data can be inferred from the analysis of its structural components and related compounds.
¹H NMR Spectroscopy
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Aromatic Protons (Isatin Core): Three protons on the isatin ring are expected in the aromatic region (δ 6.5-7.5 ppm), showing characteristic splitting patterns based on their positions relative to the methoxy and carbonyl groups.
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Aromatic Protons (Benzyl Group): Five protons from the benzyl ring will appear in the aromatic region (typically δ 7.2-7.4 ppm).
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Methoxy Protons: A singlet corresponding to the three protons of the methoxy group is expected around δ 3.7-3.9 ppm.
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Methylene Protons: A singlet for the two benzylic protons (CH₂) is anticipated around δ 4.8-5.5 ppm.
¹³C NMR Spectroscopy
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Carbonyl Carbons: Two signals for the C2 and C3 carbonyl carbons are expected in the downfield region (δ 158-185 ppm).
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Aromatic Carbons: Signals for the aromatic carbons of both the isatin and benzyl rings will appear in the range of δ 110-160 ppm.
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Methoxy Carbon: The carbon of the methoxy group will likely resonate around δ 55-56 ppm.
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Methylene Carbon: The benzylic carbon is expected to appear around δ 45-50 ppm.
Mass Spectrometry
The mass spectrum is expected to show a prominent molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the molecular weight of 267.28. A characteristic fragmentation pattern for N-benzyl isatins involves the cleavage of the benzyl group, leading to a significant fragment ion at m/z 91 (tropylium ion) and the isatin core fragment.[3]
Applications in Drug Discovery and Development
The therapeutic potential of 1-Benzyl-5-methoxyisatin can be inferred from the extensive research on its structural analogues. The isatin scaffold is a key component in several clinically approved drugs, highlighting its importance in pharmaceutical development.
Anticancer Activity
N-substituted isatin derivatives are a promising class of anticancer agents, with activities attributed to multiple mechanisms of action.
5.1.1. Induction of Apoptosis
A closely related compound, 5-acetamido-1-(methoxybenzyl) isatin, has been shown to be a potent inducer of apoptosis in human leukemia (K562) cells.[4] The proposed mechanism involves the intrinsic mitochondrial pathway, characterized by:
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Disruption of Mitochondrial Membrane Potential: Leading to the release of pro-apoptotic factors.
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Modulation of Bcl-2 Family Proteins: Upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2).
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Activation of Caspase Cascade: Triggering the activation of executioner caspases, such as caspase-3 and caspase-9, which leads to programmed cell death.
5.1.2. Cell Cycle Arrest
Studies have demonstrated that N-benzylisatin derivatives can induce cell cycle arrest, primarily at the G2/M phase. This is achieved by modulating the levels and activity of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).
5.1.3. Anti-Angiogenic and Anti-Metastatic Effects
The N-(p-methoxybenzyl)-5-(p-methoxyphenyl)isatin derivative has shown remarkable potency in inhibiting tumor cell migration and the formation of new blood vessels (angiogenesis), which are critical processes in tumor growth and metastasis.[8] This suggests that 1-Benzyl-5-methoxyisatin may also possess anti-angiogenic and anti-metastatic properties.
Antiviral and Antimicrobial Potential
The isatin scaffold is also known for its antiviral and antimicrobial activities.[4] While specific data for 1-Benzyl-5-methoxyisatin is limited, the general structural features suggest that it could be a valuable starting point for the development of novel anti-infective agents.
Experimental Protocols for Biological Evaluation
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the compound on various cancer cell lines.
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Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
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Treat the cells with serial dilutions of 1-Benzyl-5-methoxyisatin (typically from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).
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Incubate the plates for 48-72 hours.
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Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
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Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol with HCl).
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Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
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Calculate the cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay is used to quantify apoptosis.
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Treat cancer cells with 1-Benzyl-5-methoxyisatin at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).
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Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
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Resuspend the cells in Annexin V binding buffer.
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Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark.
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Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Conclusion and Future Perspectives
1-Benzyl-5-methoxyindoline-2,3-dione represents a promising, yet underexplored, molecule within the pharmacologically rich family of isatin derivatives. While direct experimental data for this specific compound is sparse, a comprehensive analysis of its parent structures and closely related analogues provides a strong rationale for its potential as a lead compound in drug discovery, particularly in the field of oncology. The synthetic accessibility of the isatin core, combined with the known structure-activity relationships of N-benzyl and C5-methoxy substituted derivatives, offers a fertile ground for further investigation.
Future research should focus on the definitive synthesis and characterization of 1-Benzyl-5-methoxyindoline-2,3-dione to establish its specific physicochemical and spectral properties. Subsequent in-depth biological evaluation against a panel of cancer cell lines is warranted to confirm the anticancer activities predicted from its analogues. Mechanistic studies to elucidate its precise molecular targets will be crucial for its development as a potential therapeutic agent. The exploration of this and other related isatin derivatives holds significant promise for the discovery of novel and effective treatments for cancer and other diseases.
References
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- Farooq, R., et al. (2018). Synthesis of Novel Potent Biologically Active N-Benzylisatin-Aryl Hydrazones in Comparison with Lung Cancer Drug 'Gefitinib'. Molecules, 23(10), 2533.
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- Zhang, Y., et al. (2019). 5-Acetamido-1-(methoxybenzyl) isatin inhibits tumor cell proliferation, migration, and angiogenesis. RSC Advances, 9(63), 36835-36845.
- Zhang, X., et al. (2016). Synthesis and cytotoxic studies of novel 5-phenylisatin derivatives and their anti-migration and anti-angiogenic evaluation. Bioorganic & Medicinal Chemistry Letters, 26(22), 5543-5548.
- da Silva, G. G., et al. (2020). Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Frontiers in Pharmacology, 11, 689.
- Vila, N., et al. (2013). 2-Benzyl-5-methoxyisoindoline-1,3-dione. Acta Crystallographica Section E: Structure Reports Online, 69(10), o1594-o1595.
- El-Sawy, E. R., et al. (2011). Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. Archiv der Pharmazie, 344(10), 656-666.
- Al-Obaidi, A. H., & Al-Janabi, A. H. (2020). Synthesis And Preliminary Antimicrobial Evaluation Of Schiff Bases Of N -Benzyl Isatin Derivatives. Systematic Reviews in Pharmacy, 11(12), 1546-1552.
- Zhang, X., et al. (2016). Synthesis and cytotoxic studies of novel 5-phenylisatin derivatives and their anti-migration and anti-angiogenic evaluation. Bioorganic & Medicinal Chemistry Letters, 26(22), 5543-5548.
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